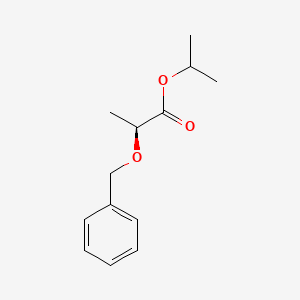methanone CAS No. 138398-49-9](/img/structure/B14278765.png)
[3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YL](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone: is an organic compound that belongs to the class of fluorenes It is characterized by the presence of a methoxyphenyl group, a phenyl group, and a fluorenyl group attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where a fluorenyl ketone is synthesized by reacting fluorene with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxyphenyl and phenyl groups are then introduced through subsequent electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or sulfonyl groups on the aromatic rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Industry: In the field of materials science, the compound is investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Mécanisme D'action
The mechanism by which 3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses.
Comparaison Avec Des Composés Similaires
Fluorenone: A structurally related compound with a ketone group on the fluorene core.
4-Methoxybenzophenone: Similar in having a methoxyphenyl group and a ketone functionality.
Uniqueness: 3-(4-Methoxyphenyl)-1-phenyl-9H-fluoren-4-YLmethanone is unique due to the combination of its structural features, which confer distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
138398-49-9 |
|---|---|
Formule moléculaire |
C33H24O2 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
[3-(4-methoxyphenyl)-1-phenyl-9H-fluoren-4-yl]-phenylmethanone |
InChI |
InChI=1S/C33H24O2/c1-35-26-18-16-23(17-19-26)29-21-28(22-10-4-2-5-11-22)30-20-25-14-8-9-15-27(25)31(30)32(29)33(34)24-12-6-3-7-13-24/h2-19,21H,20H2,1H3 |
Clé InChI |
XBMCAGPUOUVTAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C3=C(CC4=CC=CC=C43)C(=C2)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)


![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)


![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
